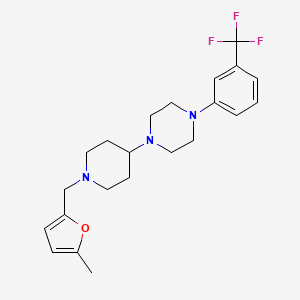

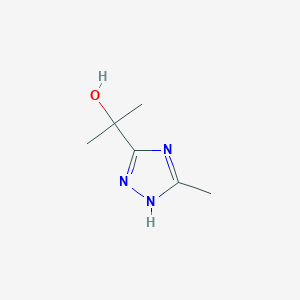

![molecular formula C11H7ClN4S B2912406 N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine CAS No. 2319877-15-9](/img/structure/B2912406.png)

N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine” is a compound that belongs to the class of thiazolo[5,4-b]pyridines . Thiazolo[5,4-b]pyridines are known for their broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .

Synthesis Analysis

Thiazolo[5,4-b]pyridines can be efficiently prepared in several steps from commercially available substances . The synthesis involves the use of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for characterization .Molecular Structure Analysis

The molecular structure of “N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine” is characterized by the presence of a thiazolo[5,4-b]pyridine core, which is a heterocyclic compound .科学的研究の応用

Quantum Chemical Analysis and Tautomerism

N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine is part of a class of compounds that have been studied for their quantum chemical properties. These compounds exhibit dynamic tautomerism and have divalent N(I) character, which is significant for their electron-donating properties. The competition between thiazole and pyridine groups for the tautomeric hydrogen is notable, influencing the electron distribution and protonation energy of these compounds (Bhatia, Malkhede, & Bharatam, 2013).

Antiproliferative Activities against Human Cancer Cell Lines

A one-pot synthesis method for compounds related to N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine has been developed. These compounds have shown promising antiproliferative properties against human cancer cell lines, comparable to cisplatin. The presence of hydrophobic substituents in the heterocyclic fused and phenyl rings enhances their biological effects (Matysiak et al., 2012).

Metal-Free Synthesis Approach

The synthesis of biologically potent derivatives of N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine through an oxidative C–S bond formation strategy has been explored. This method is noteworthy for its metal-free approach, broad substrate scope, short reaction times, and straightforward purification process (Mariappan et al., 2016).

Microwave-Assisted Synthesis

Innovative microwave-assisted synthesis techniques have been employed to create novel derivatives of N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine. This method is inspired by marine topsentines and nortopsentines, offering efficient production of these compounds (Deau et al., 2014).

作用機序

Thiazolo[5,4-b]pyridines have been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and proliferation . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bond interactions .

特性

IUPAC Name |

N-(2-chloropyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4S/c12-9-7(3-1-5-13-9)15-11-16-8-4-2-6-14-10(8)17-11/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZRXQWIGQXRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)NC3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyridin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide](/img/structure/B2912323.png)

![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2912325.png)

![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2912330.png)

![Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912331.png)

![1-(3-Fluoro-5-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2912337.png)

methylamine hydrochloride](/img/structure/B2912340.png)